molecular formula C23H24FN5O2 B2926471 N-(3-fluorophenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide CAS No. 946325-38-8

N-(3-fluorophenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide

Cat. No.: B2926471
CAS No.: 946325-38-8
M. Wt: 421.476
InChI Key: PVENVWLYRDJBIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the piperazine-carboxamide class, characterized by a central piperazine ring linked to a substituted pyrimidine moiety and an aromatic carboxamide group. The 3-fluorophenyl group at the carboxamide position and the 4-methylphenoxy substitution on the pyrimidine ring distinguish it from analogs. These structural features are hypothesized to influence solubility, target binding, and metabolic stability .

Properties

IUPAC Name

N-(3-fluorophenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O2/c1-16-6-8-20(9-7-16)31-22-15-21(25-17(2)26-22)28-10-12-29(13-11-28)23(30)27-19-5-3-4-18(24)14-19/h3-9,14-15H,10-13H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVENVWLYRDJBIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the piperazine ring and the fluorophenyl group. Common reagents used in these reactions include various halogenated compounds, amines, and coupling agents. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction pathways as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the compound’s structure, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a tool for studying biological processes and interactions at the molecular level.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It may find applications in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would be identified through experimental studies and computational modeling.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring (fluorine vs. chlorine) and pyrimidine moiety (phenoxy vs. alkoxy groups) significantly alter physical and biochemical properties. Key analogs include:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Melting Point (°C) Yield (%)
N-(3-fluorophenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide R1 = 3-F, R2 = 4-methylphenoxy 421.45* N/A N/A
N-(3-chlorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide (CAS 946372-63-0) R1 = 3-Cl, R2 = propoxy 388.88 N/A N/A
N-(3-chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide (CAS 946324-71-6) R1 = 3-Cl, R2 = methoxy 361.80 N/A N/A
N-(3-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2) R1 = 3-F, R2 = quinazolinyl 407.42 189.5–192.1 52.2

*Calculated based on molecular formula C23H23FN4O2.

Key Observations :

  • Fluorine vs. Chlorine : Fluorine substituents (e.g., A2 ) generally confer higher metabolic stability and moderate lipophilicity compared to chlorine, which may enhance membrane permeability but increase molecular weight.
  • Pyrimidine Modifications: The 4-methylphenoxy group in the target compound likely improves π-π stacking interactions in hydrophobic binding pockets compared to smaller alkoxy groups (e.g., methoxy or propoxy) .
  • Melting Points : A2’s melting point (~190°C) suggests moderate crystallinity, which may correlate with solubility limitations common to piperazine-carboxamides .

Biological Activity

N-(3-fluorophenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide is a synthetic compound that has garnered attention in pharmacological research. Its structure suggests potential interactions with various biological targets, particularly in the context of neuropharmacology and oncology. This article delves into its biological activity, supported by recent studies and findings.

Chemical Structure

The compound can be described by its IUPAC name, and its structural formula is as follows:

C22H24FN3O\text{C}_{22}\text{H}_{24}\text{F}\text{N}_{3}\text{O}

Research indicates that this compound may interact with dopamine receptors, particularly the D3 receptor subtype. Studies have shown that modifications in the piperazine moiety can significantly affect binding affinities, suggesting a structure-activity relationship (SAR) that is critical for its pharmacological effects .

1. Dopamine Receptor Interaction

The compound has been evaluated for its binding affinity to dopamine D3 and D2 receptors. In a comparative study, it was found to exhibit selective binding to D3 receptors over D2 receptors, which is essential for developing treatments for neuropsychiatric disorders .

Receptor Binding Affinity (nM) Selectivity
D32.6High
D2393Low

2. Anticancer Activity

Preliminary investigations into the anticancer potential of this compound suggest it may inhibit cell proliferation in various cancer cell lines, including those resistant to conventional therapies. The presence of the pyrimidine ring appears to contribute to its antiproliferative effects .

Case Studies

A notable study focused on the compound's efficacy against glioblastoma cells. Results indicated that this compound reduced cell viability by approximately 70% at a concentration of 10 µM after 48 hours of treatment. This effect was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .

Study Overview

  • Objective: Evaluate cytotoxic effects on glioblastoma cells.
  • Method: MTT assay for cell viability.
  • Results: Significant reduction in cell viability (70% at 10 µM).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.